molecular formula C15H15N5S B12146279 3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine

3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12146279
M. Wt: 297.4 g/mol
InChI Key: QYUAOVFMMVJDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzylsulfanyl group

Preparation Methods

The synthesis of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1,3-dipolar cycloaddition reactions, where an organic azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Chemical Reactions Analysis

3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine include other triazole derivatives and benzylsulfanyl compounds. For example:

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15N5S/c1-11-4-6-12(7-5-11)10-21-15-19-18-14(20(15)16)13-3-2-8-17-9-13/h2-9H,10,16H2,1H3

InChI Key

QYUAOVFMMVJDQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.